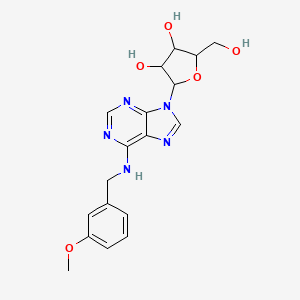![molecular formula C90H102F4N8O2S5 B13649246 2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13649246.png)
2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[169002,1204,1105,9013,17019,26021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile” is a highly complex organic molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts. Common techniques include:
Stepwise Synthesis: Building the molecule piece by piece.
Coupling Reactions: Using reagents to join smaller molecules together.
Purification: Techniques like chromatography to isolate the desired product.
Industrial Production Methods
Industrial production may involve scaling up the laboratory methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Adding oxygen or removing hydrogen.
Reduction: Adding hydrogen or removing oxygen.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Reagents such as acids, bases, and oxidizing agents are commonly used. Conditions like temperature, solvent choice, and reaction time are crucial for controlling the reaction pathways.
Major Products Formed
The products depend on the specific reactions and conditions used. For example, oxidation might yield different functional groups compared to reduction.
Applications De Recherche Scientifique
Chemistry
Catalysis: Acting as a catalyst in various chemical reactions.
Materials Science: Used in the development of new materials with unique properties.
Biology
Biomolecular Interactions: Studying interactions with proteins, DNA, etc.
Drug Development: Potential use in designing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigating potential therapeutic effects.
Diagnostic Tools: Developing new diagnostic methods.
Industry
Nanotechnology: Applications in nanomaterials and nanodevices.
Electronics: Use in the development of electronic components.
Mécanisme D'action
The mechanism of action involves the interaction of the compound with specific molecular targets. This can include binding to enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can be complex and are often studied using various biochemical and biophysical techniques.
Propriétés
Formule moléculaire |
C90H102F4N8O2S5 |
|---|---|
Poids moléculaire |
1564.2 g/mol |
Nom IUPAC |
2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C90H102F4N8O2S5/c1-7-13-19-23-25-27-29-31-35-41-59-71(47-65-73(57(49-95)50-96)61-43-67(91)69(93)45-63(61)83(65)103)105-89-81-87(107-85(59)89)75-77-78(100-109-99-77)76-80(79(75)101(81)53-55(37-17-11-5)39-33-21-15-9-3)102(54-56(38-18-12-6)40-34-22-16-10-4)82-88(76)108-86-60(42-36-32-30-28-26-24-20-14-8-2)72(106-90(82)86)48-66-74(58(51-97)52-98)62-44-68(92)70(94)46-64(62)84(66)104/h43-48,55-56H,7-42,53-54H2,1-6H3/b65-47-,66-48- |
Clé InChI |
LIWIVAARDAEOAA-XMKQWKDVSA-N |
SMILES isomérique |
CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)/C=C/9\C(=O)C1=CC(=C(C=C1C9=C(C#N)C#N)F)F)CC(CCCCCC)CCCC)CC(CCCCCC)CCCC)/C=C/1\C(=O)C2=CC(=C(C=C2C1=C(C#N)C#N)F)F |
SMILES canonique |
CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)C=C9C(=C(C#N)C#N)C1=CC(=C(C=C1C9=O)F)F)CC(CCCC)CCCCCC)CC(CCCC)CCCCCC)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone](/img/structure/B13649165.png)
![1-(2-Bromobenzo[d]thiazol-5-yl)ethanone](/img/structure/B13649173.png)

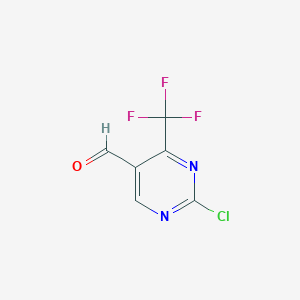
![tert-butyl N-[(2S)-1-[[(3S,4S)-7-cyano-5-[4-[2-[2-[2-[2-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethylcarbamoyl]benzoyl]-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13649197.png)
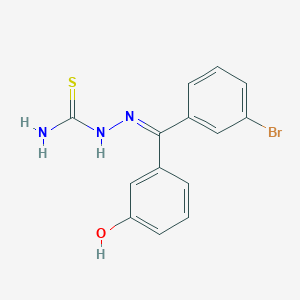

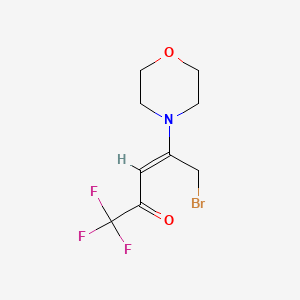
![7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13649238.png)
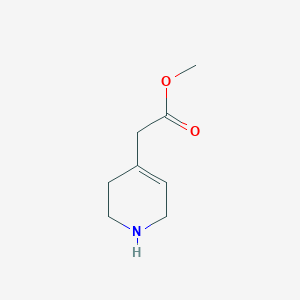

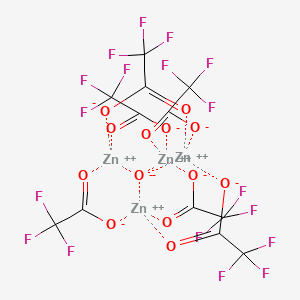
![4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B13649265.png)
